molecular formula C26H31N3O3 B11310378 N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11310378
M. Wt: 433.5 g/mol
InChI Key: WAUVMBRNMIEXTM-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperidine ring, a tetrahydronaphthalene moiety, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling with the tetrahydronaphthalene and oxazole components. Key steps may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: This involves the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.

    Coupling reactions: The furan and piperidine intermediates are coupled with the tetrahydronaphthalene and oxazole components using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring may produce various substituted piperidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: can be compared with other compounds containing similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O3/c1-18-10-12-29(13-11-18)23(24-7-4-14-31-24)17-27-26(30)22-16-25(32-28-22)21-9-8-19-5-2-3-6-20(19)15-21/h4,7-9,14-16,18,23H,2-3,5-6,10-13,17H2,1H3,(H,27,30)

InChI Key

WAUVMBRNMIEXTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)C5=CC=CO5

Origin of Product

United States

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